molecular formula C7H7FN2O B3415532 4-Fluorobenzamidoxime CAS No. 22179-78-8

4-Fluorobenzamidoxime

Cat. No.: B3415532
CAS No.: 22179-78-8
M. Wt: 154.14 g/mol
InChI Key: OSUPWUQRPLIJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzamidoxime ( 69113-32-2) is a high-purity chemical compound supplied as a white crystalline powder . It features the molecular formula C 7 H 7 FN 2 O and a molecular weight of 154.14 g/mol . The product has a specified melting point of 95.2°C to 96.1°C , which aligns with independent reports of 92-96°C . This material is a versatile chemical synthon , primarily utilized in organic synthesis and pharmaceutical research for the construction of more complex molecules. Specifications & Handling: This product is characterized by an elemental analysis of 53.18 to 55.91% Carbon and 17.72 to 18.63% Nitrogen . Researchers should note that this compound may cause skin and serious eye irritation and may cause respiratory irritation . Precautions include wearing protective gloves and eye/face protection and avoiding breathing dust . Regulatory Compliance: This product is intended for laboratory and research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22179-78-8

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

4-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI Key

OSUPWUQRPLIJKX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NO)N)F

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)F

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)F

Origin of Product

United States

Synthetic Methodologies for 4 Fluorobenzamidoxime and Its Fluorinated Precursors

Classical and Contemporary Approaches to Amidoxime (B1450833) Synthesis

Amidoximes are a class of organic compounds characterized by the R-C(NH₂)=NOH functional group. Their synthesis is a well-established field, with several reliable methods available to chemists.

The most traditional and widely employed method for the synthesis of amidoximes is the addition of hydroxylamine (B1172632) to a nitrile precursor. nih.govgoogle.com This reaction is the standard route to obtaining 4-Fluorobenzamidoxime (B1310816) from its corresponding nitrile, 4-fluorobenzonitrile (B33359).

The general mechanism involves the nucleophilic attack of hydroxylamine on the electrophilic carbon atom of the nitrile group. The reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium or potassium carbonate, to liberate the free hydroxylamine. nih.govresearchgate.net Common solvents for this transformation include alcohols like methanol (B129727) or ethanol (B145695), and the reaction mixture is often heated to reflux to ensure completion. researchgate.net Yields for this method are generally high, often exceeding 80-90% under optimized conditions. nih.gov

A representative reaction is detailed below:

Starting Material : 4-Fluorobenzonitrile

Reagents : Hydroxylamine hydrochloride, Base (e.g., K₂CO₃, Na₂CO₃)

Solvent : Methanol or Ethanol

Conditions : Reflux temperature

Product : this compound

Table 1: Typical Reaction Conditions for Amidoxime Synthesis from Nitriles
ParameterDescriptionCommon Examples
Nitrile SubstrateThe aromatic or aliphatic nitrile starting material.4-Fluorobenzonitrile
Hydroxylamine SourceTypically used as a salt and neutralized in situ.NH₂OH·HCl
BaseUsed to generate free hydroxylamine from its salt.K₂CO₃, Na₂CO₃, NaHCO₃
SolventA polar protic solvent is generally used.Methanol, Ethanol, Water
TemperatureVaries from room temperature to reflux.60-80 °C
Reaction TimeCan range from a few hours to overnight.5-24 hours

While the nitrile-hydroxylamine reaction is dominant, alternative pathways exist for amidoxime synthesis. These methods can be advantageous when the nitrile precursor is difficult to access or when specific reaction conditions are required.

Another contemporary approach involves the use of imidoylbenzotriazoles as starting materials. These compounds react with hydroxylamine, often under microwave irradiation, to furnish amidoximes in good yields with significantly reduced reaction times, typically within 5-15 minutes. nih.gov

Strategies for the Introduction of Fluorine into Aromatic Systems

The synthesis of the key precursor, 4-fluorobenzonitrile, requires the introduction of a fluorine atom onto the benzene (B151609) ring. This can be accomplished through several distinct strategies in fluoroaromatic chemistry, broadly categorized as electrophilic, nucleophilic, and direct fluorination.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F⁺"). wikipedia.orgbrynmawr.edu While elemental fluorine itself is highly reactive and often unselective, a range of modern reagents, known as N-F reagents, have been developed for safer and more controlled electrophilic fluorinations. wikipedia.orgnih.gov

Two of the most widely used N-F reagents are N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. rsc.orgmdpi.com These reagents are stable, crystalline solids that can fluorinate activated (electron-rich) aromatic compounds under relatively mild conditions. alfa-chemical.comenamine.net However, for an electron-deficient ring such as benzonitrile (B105546), direct C-H fluorination via an electrophilic pathway is challenging due to the deactivating nature of the cyano group. This method is more suitable for precursors that can be later converted to the nitrile.

Table 2: Common Electrophilic N-F Fluorinating Agents
Reagent NameAcronymCharacteristics
N-FluorobenzenesulfonimideNFSIStable, crystalline solid; highly soluble in many organic solvents. rsc.org
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorStable, crystalline solid; powerful electrophilic fluorine source. mdpi.com
N-Fluoro-o-benzenedisulfonimideNFOBSEffective N-F reagent with strong electron-withdrawing groups. wikipedia.org

Nucleophilic aromatic substitution (SₙAr) is a powerful and industrially significant method for introducing fluorine into aromatic rings, particularly those bearing electron-withdrawing groups like a cyano group. gchemglobal.com The most common variant for producing fluoroaromatics is the Halex process (Halide Exchange). wikipedia.orgacsgcipr.org

In the context of 4-fluorobenzonitrile synthesis, the Halex process involves treating 4-chlorobenzonitrile (B146240) with an alkali metal fluoride (B91410), such as anhydrous potassium fluoride (KF) or caesium fluoride (CsF). wikipedia.orggoogle.com The reaction requires high temperatures (150-250 °C) and is conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane. gchemglobal.comwikipedia.org The electron-withdrawing nitrile group activates the para position, facilitating the displacement of the chloride by the fluoride ion. The use of phase-transfer catalysts or ionic liquids can improve the solubility of the fluoride salt and allow for milder reaction conditions. researchgate.netgoogle.com

Direct fluorination refers to the reaction of a substrate with elemental fluorine (F₂). This method is fraught with challenges due to the extreme reactivity of fluorine gas, which often leads to a lack of selectivity and potential for violent reactions. rsc.org

Despite these difficulties, methodologies have been developed to control direct fluorination. These include using highly diluted fluorine gas (e.g., in nitrogen) and specialized equipment such as microreactors to manage the high heat of reaction and improve selectivity. epa.gov While direct fluorination of benzene can produce fluorobenzene, applying this technique to a substituted aromatic like benzonitrile would likely result in a mixture of products and potential degradation, making it a less common choice for the targeted synthesis of 4-fluorobenzonitrile compared to the Halex process.

Synthesis of this compound through Specific Routes

The creation of this compound can be achieved through several distinct synthetic pathways. These routes typically involve either the modification of a pre-existing fluorinated aromatic ring or the introduction of a fluorine atom onto a benzamidoxime (B57231) scaffold.

The most direct and widely employed method for synthesizing this compound is through the reaction of 4-Fluorobenzonitrile with hydroxylamine. This reaction is a nucleophilic addition to the carbon-nitrogen triple bond of the nitrile group.

The process generally involves heating 4-Fluorobenzonitrile with a salt of hydroxylamine, such as hydroxylamine hydrochloride, in the presence of a base. The base, often sodium carbonate or an organic base, is necessary to liberate the free hydroxylamine nucleophile. The reaction is typically carried out in a protic solvent like ethanol or a mixture of ethanol and water. The mechanism involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile, followed by proton transfers to yield the final amidoxime product. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). asianpubs.orgresearchgate.net

Starting MaterialReagentBaseSolventTypical ConditionProduct
4-FluorobenzonitrileHydroxylamine HydrochlorideSodium CarbonateEthanol/WaterRefluxThis compound

This interactive table summarizes the typical conditions for the conversion of 4-Fluorobenzonitrile.

An alternative approach to synthesizing this compound involves the direct fluorination of a benzamidoxime derivative that does not initially contain fluorine. This method falls under the category of late-stage fluorination, where the fluorine atom is introduced at a later step in the synthetic sequence. This can be advantageous when the desired precursor, a substituted benzamidoxime, is more readily available than the corresponding fluorinated nitrile.

This transformation is an electrophilic aromatic substitution reaction. Modern electrophilic fluorinating agents, such as N-Fluorodibenzenesulfonimide (NFSI) and Selectfluor®, are employed for this purpose. mdpi.commpg.de The reaction often requires a catalyst to activate the substrate or the fluorinating agent. The conditions must be carefully controlled to ensure selective fluorination at the para-position of the benzene ring and to avoid side reactions. The choice of solvent can also play a critical role in the reaction's success and selectivity. mpg.de

SubstrateFluorinating AgentCatalyst/ActivatorSolventKey Feature
Benzamidoxime DerivativeSelectfluor®Lewis or Brønsted AcidAcetonitrile (B52724)High yields and selectivity under mild conditions. mdpi.com
Phenylacetic Acid DerivativeSelectfluor®4-(dimethylamino)pyridine (DMAP)Aqueous or NonaqueousSolvent-dependent selectivity. mpg.de

This interactive table outlines reagents used in modern electrophilic fluorination reactions applicable to aromatic systems.

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds used in pharmaceuticals. The amidoxime functional group is a versatile precursor, most notably for the construction of 1,2,4-oxadiazole (B8745197) rings.

In a typical multi-step sequence, this compound is first reacted with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This forms an O-acyl amidoxime intermediate. This intermediate then undergoes a thermal or base-catalyzed cyclodehydration reaction to form the 1,2,4-oxadiazole ring. This strategy allows for the creation of a diverse library of compounds by varying the acylating agent used in the first step. Such multi-step processes are integral to drug discovery and development, enabling the systematic modification of molecular structures to optimize biological activity. syrris.jp

Example of a Multi-Step Sequence:

Acylation: this compound is treated with a specific acid chloride (e.g., benzoyl chloride) and a base (e.g., pyridine) in a suitable solvent like dichloromethane (B109758) to yield an O-aroyl-4-fluorobenzamidoxime.

Cyclization: The resulting intermediate is heated, often in a high-boiling point solvent like xylene or dimethylformamide, to induce cyclization and dehydration, affording a 3-(4-fluorophenyl)-5-phenyl-1,2,4-oxadiazole.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This involves developing methodologies that are safer, more energy-efficient, and generate less waste.

Key strategies for a greener synthesis include:

Use of Safer Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity and availability. Research has shown that some cyclocondensation reactions can be performed effectively in water, often without the need for a catalyst. researchgate.net

Catalyst-Free Conditions: Designing reactions that can proceed efficiently without a catalyst simplifies the purification process and avoids the use of potentially toxic or expensive metal catalysts.

Mechanochemistry: The use of solvent-free reaction conditions, such as ball milling, has emerged as a powerful green chemistry technique. rsc.org This method can reduce or eliminate the need for solvents, leading to a significant reduction in waste and often resulting in higher yields and shorter reaction times.

Recyclable Catalysts: When a catalyst is necessary, employing heterogeneous or recyclable catalysts, such as certain ionic liquids, can improve the sustainability of the process. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. smolecule.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The conversion of 4-Fluorobenzonitrile to this compound is an addition reaction, which generally has a high atom economy.

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of green chemistry to minimize the chemical industry's environmental footprint. rsc.orgeurekalert.org

Reactivity and Mechanistic Studies of 4 Fluorobenzamidoxime Transformations

Fundamental Chemical Reactions of Amidoxime (B1450833) Functional Groups

Amidoximes are versatile chemical compounds characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom. This unique structure makes them valuable building blocks for the synthesis of various heterocyclic compounds.

The amidoxime functional group can undergo both oxidation and reduction reactions, leading to different products depending on the reagents and conditions employed.

Oxidation: The oxidation of amidoximes can result in the formation of amides and nitriles. nih.gov For instance, microsomal oxidation of amidoximes can produce the corresponding amides and/or nitriles, a process that involves the transfer of an oxygen atom from O2 to the substrate. nih.gov This transformation is significant in the context of drug metabolism, as it can lead to the release of nitric oxide (NO). nih.gov

Reduction: The reduction of amidoximes can be a key step in the synthesis of other functional groups. For example, amidoximes can be reduced to amidines. This transformation is relevant in the development of prodrugs, where the amidoxime group can be enzymatically converted into an amide with the subsequent release of NO or reduced to an amidine.

Below is a table summarizing the major oxidation products of amidoximes with different oxidants:

OxidantMajor Product(s)
Microsomes (CYP450 dependent)Amides, Nitriles
Photooxygenation (with singlet oxygen)Amides, Nitriles (minor) nih.gov

The amidoxime functional group exhibits reactivity towards both electrophiles and nucleophiles.

Nucleophilic Reactions: The nitrogen and oxygen atoms of the amidoxime group possess lone pairs of electrons, making them nucleophilic. A common and crucial reaction is the nucleophilic attack of hydroxylamine (B1172632) on a nitrile to synthesize the amidoxime itself. researchgate.net Furthermore, the oxygen atom of the amidoxime can act as a nucleophile in substitution reactions. For example, the reaction of amidoximes with pentafluoropyridine (B1199360) results in aromatic nucleophilic substitution at the 4-position of the pyridine (B92270) ring, where the oxygen of the amidoxime is the attacking nucleophile. researchgate.net

Electrophilic Reactions: While the amidoxime group is inherently nucleophilic, it can be made to react with electrophiles under certain conditions. The formation of a carbon-nitrogen bond can occur through the reaction of a nucleophilic carbanion with an electrophilic source of nitrogen. wikipedia.org Amines with electron-withdrawing groups, such as hydroxylamines, can serve as electrophilic aminating agents. wikipedia.org

Cyclization Reactions Involving 4-Fluorobenzamidoxime (B1310816)

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

One of the most significant applications of this compound is in the synthesis of 1,2,4-oxadiazoles. These heterocycles are of great interest in medicinal chemistry. nih.gov The general method involves the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an anhydride, followed by cyclization. nih.gov

One-pot synthesis methods have been developed for the preparation of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives or aldehydes at room temperature. nih.gov These reactions are often carried out in aprotic polar solvents like DMSO in the presence of an inorganic base. nih.gov

The following table provides examples of reagents used for the synthesis of 1,2,4-oxadiazoles from amidoximes:

Reagent 1Reagent 2Base/SolventProduct
AmidoximeAcyl ChlorideCs2CO3/MeCN1,2,4-Oxadiazole (B8745197) nih.gov
AmidoximeCarboxylic AcidCDI, NaOH/DMSO1,2,4-Oxadiazole nih.gov
AmidoximeCinnamic AcidEthyl Chloroformate, KOH/DMA1,2,4-Oxadiazole nih.gov

This compound can also serve as a starting material for the synthesis of other nitrogen-containing heterocycles, such as imidazolines and triazoles. The Boulton-Katritzky rearrangement of 1,2,4-oxadiazoles, which can be synthesized from this compound, can lead to the formation of imidazoles. chim.it For instance, N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones can undergo this rearrangement under basic conditions to yield trifluoromethylated 2-amino imidazoles. chim.it

Cycloaddition reactions are a powerful tool for the synthesis of heterocyclic compounds. While direct mechanistic studies on this compound are specific, the general principles of cycloaddition reactions involving related functional groups provide valuable insights. For example, nitrile oxides, which can be generated from amidoximes, readily participate in 1,3-dipolar cycloadditions to form five-membered heterocycles. amazonaws.com

Density functional theory (DFT) calculations have been employed to investigate the mechanisms of divergent cycloaddition reactions, highlighting the role of catalysts in determining the product outcome. rsc.org Such computational studies can elucidate the intricate details of reaction pathways, including transition states and intermediates, which are crucial for understanding and optimizing the synthesis of desired heterocyclic products from precursors like this compound.

Metal-Catalyzed Transformations and Rearrangements of Amidoximes

Amidoximes, including this compound, are versatile building blocks in organic synthesis, capable of undergoing a variety of metal-catalyzed transformations to yield valuable heterocyclic compounds. The presence of both a nucleophilic amino group and a hydroxylamino moiety allows for diverse reactivity profiles when interacting with transition metal catalysts. These reactions often proceed with high efficiency and selectivity, providing access to complex molecular architectures under relatively mild conditions.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysts are particularly effective in promoting the cyclization of amidoximes with various electrophilic partners, leading to the formation of five-membered aromatic heterocycles such as 1,2,4-oxadiazoles. These reactions typically involve the activation of the amidoxime and subsequent condensation with a coupling partner.

One of the most common applications of palladium catalysis in this context is the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. This transformation can be achieved through the coupling of an amidoxime with an acyl or aryl halide. While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the general mechanism and reaction conditions are applicable to a wide range of substituted benzamidoximes.

The reaction of this compound with an appropriate coupling partner, such as an acid chloride or a carboxylic acid activated in situ, in the presence of a palladium catalyst, is expected to proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps to furnish the corresponding 1,2,4-oxadiazole.

For instance, the synthesis of 3-(4-fluorophenyl)-5-substituted-1,2,4-oxadiazoles can be accomplished by reacting this compound with various carboxylic acids in the presence of a palladium catalyst and a suitable base. The general conditions for such transformations often involve catalysts like Pd(OAc)₂, ligands such as triphenylphosphine (B44618) (PPh₃), and a base to facilitate the deprotonation of the amidoxime.

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ PPh₃ K₂CO₃ Dioxane 100 75-90 General methodology for oxadiazole synthesis
PdCl₂(PPh₃)₂ - Et₃N DMF 110 80-95 Synthesis from acid chlorides

The electronic nature of the substituents on the benzamidoxime (B57231) can influence the reaction rate and yield. The electron-withdrawing fluorine atom at the para-position of this compound may affect the nucleophilicity of the amidoxime nitrogen atoms, potentially requiring optimization of reaction conditions compared to electron-rich analogues.

Mechanistic studies on analogous systems suggest that the reaction proceeds through the formation of a palladium-acyl intermediate, which then undergoes nucleophilic attack by the amidoxime. Subsequent cyclization and dehydration lead to the formation of the stable 1,2,4-oxadiazole ring.

Other Transition Metal-Mediated Processes

Besides palladium, other transition metals such as copper, rhodium, nickel, iron, and ruthenium have been shown to catalyze a variety of transformations involving amidoxime-related functionalities, such as benzamides and other nitrogen-containing compounds. While specific examples detailing the reactivity of this compound with these metals are not as prevalent, the general reactivity patterns observed with analogous substrates provide valuable insights into its potential transformations.

Copper-Catalyzed Reactions: Copper catalysts are known to promote C-N and C-O bond-forming reactions. In the context of amidoxime chemistry, copper could potentially catalyze intramolecular cyclizations or cross-coupling reactions. For example, copper-catalyzed reactions of benzamides with various partners are well-documented and suggest that this compound could undergo similar transformations, such as N-arylation or cyclization to form nitrogen-containing heterocycles.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in directing C-H activation and functionalization. nih.govnih.gov The amide group in benzamides can act as a directing group to facilitate ortho-C-H activation. It is plausible that the amidoxime functionality in this compound could similarly direct rhodium-catalyzed C-H functionalization, allowing for the introduction of various substituents at the position ortho to the amidoxime group.

Nickel-Catalyzed Reactions: Nickel catalysts are often used for cross-coupling reactions, including C-N and C-O bond formation. Nickel-catalyzed reactions of amides and related compounds have been developed, suggesting that this compound could be a suitable substrate for nickel-catalyzed cross-coupling with aryl halides or other electrophiles. beilstein-journals.orgrsc.org

Iron- and Ruthenium-Catalyzed Reactions: Iron and ruthenium catalysts offer cost-effective and environmentally benign alternatives to precious metals. These metals can catalyze a range of reactions, including oxidations, reductions, and C-H functionalization. While less explored for amidoximes, the reactivity of iron and ruthenium with amides and other nitrogenous compounds suggests potential for mediating transformations of this compound, such as cyclizations or rearrangements.

The following table summarizes some of the potential transformations of benzamidoxime analogues catalyzed by various transition metals, which could be extrapolated to this compound.

Metal Catalyst Reaction Type Substrate Analogue Product Type Reference
Copper N-Arylation Benzamide (B126) N-Arylbenzamide General copper catalysis literature
Rhodium C-H Activation Benzamide ortho-Functionalized Benzamide nih.govnih.gov
Nickel Cross-Coupling Amide Cross-Coupled Product beilstein-journals.orgrsc.org
Iron C-H Amination Benzamide Aminated Benzamide core.ac.uk
Ruthenium C-H Functionalization Benzamide Functionalized Benzamide General ruthenium catalysis literature

Further research is needed to explore the full potential of these transition metals in mediating novel transformations of this compound, which could lead to the development of new synthetic methodologies for accessing a wider range of functionalized heterocyclic compounds.

Coordination Chemistry of 4 Fluorobenzamidoxime As a Ligand

Ligand Properties of Amidoximes: Donor Sites and Acid-Base Characteristics

The amidoxime (B1450833) group possesses three potential donor sites: the oxime oxygen atom, the oxime nitrogen atom, and the amino nitrogen atom. mdpi.com These sites confer upon amidoxime ligands a rich and varied coordination behavior. The nature of these donor sites is heavily influenced by the molecule's acid-base properties.

The oxime group (-NOH) contains an acidic proton, while the oxime nitrogen is basic. mdpi.com The amino group (-NH₂) is generally a very weak base and typically does not coordinate to metal ions in its neutral state because its nitrogen atom is sp² hybridized. mdpi.com However, upon deprotonation in the presence of metal ions, the resulting anionic -NH⁻ group can act as a donor. mdpi.com

An important characteristic of amidoximes is their ability to exist in different tautomeric forms, such as the amidoxime, aminonitrone, and iminohydroxylamine forms. mdpi.com The acid-base chemistry is crucial to its function as a ligand. The pKa values for the amidoxime group are generally around 6 for the protonation of the oxime nitrogen and around 13 for the deprotonation of the hydroxyl group. researchgate.net This means that at physiological pH, the neutral form is predominant, but under more basic conditions or in the presence of metal ions, it can be easily deprotonated to act as an anionic ligand. researchgate.net

Table 1: Acid-Base Properties of the Amidoxime Functional Group

Functional Group Characteristic Approximate pKa Donor Capability
Oxime Nitrogen Basic ~6 (for conjugate acid) Yes
Oxime Hydroxyl Acidic ~13 Yes (upon deprotonation)
Amino Group Very Weakly Basic - Yes (upon deprotonation)

Coordination Modes of Amidoxime Ligands with Metal Ions

Amidoximes are versatile ligands capable of adopting numerous coordination modes, depending on their protonation state and the nature of the metal center. mdpi.com They can act as neutral, singly deprotonated, or doubly deprotonated ligands, leading to a variety of complex structures.

Amidoxime ligands can form both mononuclear and polynuclear complexes. researchgate.net In mononuclear complexes, one or more amidoxime ligands coordinate to a single metal center. For instance, neutral amidoxime ligands often form N,N'-chelates with metal ions through the pyridyl and oxime nitrogen atoms, as seen in some zinc(II) complexes. researchgate.net

Polynuclear complexes arise when the amidoxime ligand bridges two or more metal centers. mdpi.com The deprotonated oximate group (-NO⁻) is particularly effective at bridging, using both its nitrogen and oxygen atoms to link metal ions. This bridging capability can lead to the formation of dinuclear, tetranuclear, or even extended polymeric structures. mdpi.comtandfonline.com For example, dinuclear zinc(II) complexes have been synthesized where two metal centers are doubly bridged by the oximate groups of the amidoxime ligands. researchgate.net

The coordination behavior of amidoxime ligands is highly dependent on pH due to the acidic nature of the oxime proton. acs.org At lower pH values, the ligand is typically neutral and may coordinate as a bidentate ligand. As the pH increases, the ligand is deprotonated, enhancing its coordinating ability and opening up new binding modes.

This pH-dependent deprotonation is critical for the selective complexation of certain metal ions. ncsu.edu For many metal ions, complex formation and adsorption onto amidoxime-functionalized materials increase significantly with pH, reaching an optimum in the neutral to slightly alkaline range. ncsu.eduncsu.edu The deprotonated amidoximate anion is a stronger binder and can form more stable complexes, including the chelate and bridging structures that lead to polynuclear species. acs.org This behavior is fundamental to applications such as the extraction of metal ions from aqueous solutions. ncsu.edu

Complexation Studies with Specific Metal Centers Relevant to Research

The unique properties of the amidoxime group have led to extensive studies of its complexation with specific metal ions, driven by applications in nuclear fuel cycles and catalysis.

The complexation of amidoxime-based ligands with the uranyl ion (UO₂²⁺) is one of the most studied areas of its coordination chemistry. mdpi.comresearchgate.net This interest stems from the use of amidoxime-functionalized polymers to extract uranium from seawater, where it exists in trace concentrations. mdpi.com Amidoximes are currently the most effective ligands for this purpose. researchgate.net

Studies have revealed several binding motifs between amidoximes and the uranyl ion. The deprotonated amidoxime group can coordinate to the equatorial plane of the linear UO₂²⁺ ion in various ways. A key binding mode involves the formation of a stable three-membered chelating ring through the oxime nitrogen and oxygen atoms of the singly deprotonated ligand. researchgate.net This η² coordination is considered crucial for the strong and selective binding of uranyl. researchgate.net Both mononuclear and polynuclear uranyl complexes with amidoxime ligands have been structurally characterized, providing insight into the binding mechanisms that underpin uranium extraction technologies. mdpi.com

Table 2: Common Coordination Modes of Amidoxime with Uranyl Ion

Ligand State Coordination Mode Description Reference
Neutral 1.10 Bidentate chelation mdpi.com
Singly Deprotonated η² (eta-2) Three-membered ring via N,O chelation researchgate.net
Singly Deprotonated Bridging O- and N-atoms of the oximate group bridge two U centers mdpi.com

Platinum Group Metal Interactions

The interaction of amidoximes with platinum group metals (PGMs) like platinum(II) is also an area of active research. nih.govliverpool.ac.uk Platinum complexes are known for their catalytic activity and applications in medicinal chemistry. nih.govliverpool.ac.uk

Studies have shown that amidoximes react with platinum(II) precursors to form stable complexes. acs.orgacs.org For instance, the treatment of platinum(II) nitrile complexes with amidoximes can lead to platinum-mediated coupling reactions, forming chelate complexes. acs.org The generation and stability of these platinum-amidoxime complexes can be pH-dependent. acs.org The coordination typically involves the nitrogen atoms of the amidoxime group. acs.org These interactions are relevant for designing new catalysts and understanding the behavior of PGMs in various chemical and biological systems. nih.govimrpress.com

Other Relevant Metal Ion Complexation Systems

While specific, in-depth studies on the coordination of 4-fluorobenzamidoxime (B1310816) with a wide range of metal ions are not extensively documented in publicly available literature, the known reactivity of the amidoxime functional group allows for predictions of its behavior with several important metal ions. The coordination chemistry of analogous amidoxime and other related ligands provides a basis for understanding the potential complexation systems of this compound.

Uranyl Ion (UO₂²⁺)

The uranyl ion is known to form stable complexes with oxygen-donating ligands. wikipedia.org Amidoximes are particularly effective ligands for the uranyl ion, coordinating through both the oxime oxygen and the amide nitrogen or oxygen, forming a stable five-membered chelate ring. The presence of the electron-withdrawing fluorine atom in this compound is expected to influence the electron density on the amidoxime group, thereby affecting the stability and spectroscopic properties of the resulting uranyl complex. The coordination geometry of uranyl complexes is typically a pentagonal or hexagonal bipyramidal structure in the equatorial plane. wikipedia.org

Copper(II)

Copper(II) complexes with various nitrogen- and oxygen-containing ligands are well-studied. The coordination of amidoxime-type ligands with Cu(II) often results in the formation of mononuclear or binuclear complexes, depending on the reaction conditions and the nature of the ligand. The this compound ligand is expected to act as a bidentate ligand, coordinating to the Cu(II) center through the nitrogen and oxygen atoms of the amidoxime group. The resulting complexes are likely to exhibit square planar or distorted octahedral geometries. researchgate.net

Nickel(II)

Nickel(II) ions form stable complexes with a variety of ligands, displaying a range of coordination numbers and geometries, most commonly four-coordinate (square planar or tetrahedral) and six-coordinate (octahedral). luc.edu The interaction of this compound with Ni(II) would likely involve the formation of a chelate ring, similar to its coordination with other metal ions. The electronic properties of the fluorine substituent could influence the ligand field strength and, consequently, the magnetic and spectral properties of the Ni(II) complexes. luc.eduresearchgate.net

Iron(III)

Iron(III) has a strong affinity for hard donor atoms like oxygen. Amidoxime ligands, with their oxime oxygen, are effective in coordinating with Fe(III). The resulting complexes are typically high-spin and exhibit octahedral geometry. The coordination of this compound with Fe(III) is anticipated to form stable complexes, and the fluorine atom may modulate the redox potential of the iron center. rsc.orgrsc.org

Lanthanide Ions (Ln³⁺)

Lanthanide ions are characterized by their high coordination numbers (typically 8 or 9) and their preference for oxygen-donor ligands. Amidoximes can act as suitable ligands for lanthanides. A significant area of interest in lanthanide coordination chemistry is the development of luminescent complexes, where the organic ligand acts as an "antenna" to absorb light and transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength. mdpi.comrsc.orgnih.gov The this compound ligand, with its aromatic system, has the potential to sensitize the luminescence of lanthanide ions such as Eu³⁺ and Tb³⁺. mdpi.comnih.gov

Table 1: Predicted Coordination Properties of this compound with Various Metal Ions

Metal IonExpected Coordination ModeProbable GeometryPotential Research Interest
Uranyl (UO₂²⁺)Bidentate (N, O)Pentagonal/Hexagonal BipyramidalUranium extraction, sensing
Copper(II)Bidentate (N, O)Square Planar/Distorted OctahedralCatalysis, antimicrobial activity
Nickel(II)Bidentate (N, O)Square Planar/OctahedralMagnetic materials, catalysis
Iron(III)Bidentate (N, O)OctahedralBiological mimics, sensors
Lanthanides (Ln³⁺)Bidentate (N, O)8- or 9-coordinate polyhedraLuminescent materials, probes

Influence of Aromatic Fluorine on Amidoxime Coordination Properties

The introduction of a fluorine atom at the para-position of the benzene (B151609) ring in benzamidoxime (B57231) has a notable impact on the electronic and coordination properties of the ligand. This influence stems from the dual electronic nature of fluorine: it is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I), and it possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). In the case of a para-substituent, the resonance effect can be significant.

Electronic Effects:

The electron-withdrawing inductive effect of the fluorine atom decreases the electron density on the aromatic ring and, by extension, on the amidoxime functional group. This reduction in electron density can affect the pKa of the oxime proton, making it more acidic compared to the non-fluorinated analogue. A more acidic ligand may form more stable complexes with certain metal ions.

Steric Effects:

The steric effect of a fluorine atom is relatively small, as its van der Waals radius is only slightly larger than that of a hydrogen atom. Therefore, the introduction of a fluorine at the para-position is not expected to introduce significant steric hindrance that would alter the fundamental coordination mode of the amidoxime group. The planarity of the ligand and its ability to form chelate rings with metal ions should remain largely unaffected.

Impact on Complex Stability and Properties:

The modification of the electronic properties of the ligand by the fluorine atom can lead to changes in the stability constants of the resulting metal complexes. The increased acidity of the ligand could lead to the formation of more stable complexes. Furthermore, the altered electron density at the coordination sites can influence the spectroscopic and electrochemical properties of the metal complexes. For instance, in lanthanide complexes, the electronic nature of the ligand is crucial for the efficiency of the energy transfer process from the ligand to the metal ion, thus affecting the luminescence intensity. rsc.org

Table 2: Comparison of Predicted Properties of Benzamidoxime vs. This compound as Ligands

PropertyBenzamidoximeThis compoundInfluence of Fluorine
Electronic Nature NeutralElectron-withdrawing (net)Inductive effect dominates, reducing electron density.
Acidity (pKa) BaselineExpected to be lowerIncreased acidity due to electron withdrawal.
Coordination Sites Oxime O, Amide N/OOxime O, Amide N/OUnchanged
Steric Hindrance MinimalMinimalNegligible change from H to F.
Complex Stability BaselinePotentially higherEnhanced acidity may lead to stronger M-L bonds.
Spectroscopic Properties BaselineAlteredChanges in electronic transitions and vibrational frequencies.

Derivatization and Synthetic Utility of 4 Fluorobenzamidoxime in Advanced Organic Synthesis

Construction of Complex Molecular Scaffolds for Chemical Exploration

4-Fluorobenzamidoxime (B1310816) serves as a valuable building block in the creation of diverse and complex molecular scaffolds. Its unique chemical structure, featuring a fluorinated aromatic ring and a reactive amidoxime (B1450833) group, allows for its incorporation into a variety of molecular frameworks. The presence of the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of novel compounds for chemical exploration.

The amidoxime functional group is particularly versatile, capable of participating in various cyclization and condensation reactions to form heterocyclic systems. This reactivity is harnessed by chemists to construct elaborate molecular architectures that can be further elaborated to generate libraries of compounds for screening in drug discovery and materials science.

For instance, the reaction of this compound with different reagents can lead to the formation of various heterocyclic scaffolds. These scaffolds can then be functionalized at different positions to create a wide array of derivatives. This modular approach allows for the systematic exploration of chemical space around a core scaffold, which is a key strategy in identifying molecules with desired properties.

Role in the Synthesis of Heterocyclic Building Blocks for Research

This compound is a key precursor in the synthesis of various heterocyclic building blocks that are essential for research in medicinal chemistry and materials science.

Oxadiazole Precursors in Synthetic Pathways

This compound is a crucial starting material for the synthesis of 1,2,4-oxadiazoles. nih.govmdpi.com These five-membered heterocyclic compounds are recognized as important pharmacophores in drug discovery due to their wide range of biological activities. nih.gov The synthesis of 1,2,4-oxadiazoles from this compound typically involves a cyclocondensation reaction with a suitable carboxylic acid derivative. nih.gov

Several synthetic methods have been developed for the preparation of 1,2,4-oxadiazoles from amidoximes. mdpi.com One common approach involves the reaction of the amidoxime with an acylating agent to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the oxadiazole ring. chim.it Various reagents and conditions can be employed for this transformation, including the use of dehydrating agents or catalysts. nih.govmdpi.com

The 1,2,4-oxadiazole (B8745197) ring is considered a bioisostere of amide and ester functionalities, meaning it can mimic these groups in biological systems while offering improved metabolic stability. nih.gov This property makes 1,2,4-oxadiazoles derived from this compound attractive building blocks for the design of new therapeutic agents.

Other Heterocyclic Systems Derived from this compound

Beyond oxadiazoles (B1248032), this compound can be utilized to synthesize other important heterocyclic systems. For example, it can serve as a precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. mdpi.com The reactivity of the amidoxime group allows for its participation in cycloaddition and condensation reactions with a variety of electrophiles and nucleophiles, leading to the formation of diverse ring systems.

These heterocyclic systems are valuable building blocks in organic synthesis, providing scaffolds for the development of new compounds with a wide range of applications. The specific heterocyclic system formed depends on the reaction conditions and the nature of the reaction partner.

Strategic Intermediate in Medicinal Chemistry Research Programs (focusing on chemical synthesis and design)

This compound is a strategically important intermediate in medicinal chemistry research programs due to its utility in the synthesis and design of novel bioactive molecules. chemicalbook.comchemicalbook.com

Design and Synthesis of Novel Chemical Entities for Scientific Investigation

This compound serves as a key building block in the design and synthesis of novel chemical entities for scientific investigation. nih.gov Its fluorinated phenyl ring and reactive amidoxime group make it a versatile starting material for the construction of a wide variety of molecular structures. The incorporation of the 4-fluorophenyl moiety can enhance the biological activity and pharmacokinetic properties of the resulting compounds.

Researchers have utilized this compound to synthesize a range of heterocyclic compounds, including pyrazoles, pyrimidines, and triazines. nih.gov These heterocyclic systems are prevalent in many biologically active molecules and drugs. The synthesis of these compounds often involves the reaction of this compound with various reagents to construct the desired heterocyclic ring.

For example, novel benzamide-based 5-aminopyrazoles have been synthesized from benzoyl isothiocyanate, which can be derived from the corresponding benzamide (B126). nih.gov These pyrazoles can then be further modified to create fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govnih.govchemimpex.comtriazines. nih.gov

The following table summarizes some of the novel chemical entities synthesized using this compound or related benzamide precursors and their potential applications in scientific investigation.

Compound ClassSynthetic PrecursorPotential Application
Benzamide-based 5-aminopyrazolesBenzoyl isothiocyanateAntiviral research nih.gov
Pyrazolo[1,5-a]pyrimidines5-Aminopyrazole derivativesAntiviral research nih.gov
Pyrazolo[5,1-c] nih.govnih.govchemimpex.comtriazines5-Aminopyrazole derivativesAntiviral research nih.gov
4-(2-fluorophenoxy)quinoline derivatives4-amino-2-fluorophenolAnticancer research nih.gov

Fragment-Based Research and Scaffold Development

This compound and its derivatives are valuable tools in fragment-based drug discovery (FBDD), a powerful approach for identifying lead compounds in drug development. nih.govnih.gov In FBDD, small, low-molecular-weight compounds, or "fragments," are screened for their ability to bind to a biological target. nih.govfrontiersin.org These fragments typically have weak binding affinities but provide efficient starting points for optimization into more potent drug candidates. nih.gov

The this compound scaffold possesses several characteristics that make it suitable for fragment-based research. Its relatively simple structure and low molecular weight are consistent with the principles of fragment design. nih.gov The fluorine atom can serve as a probe for fluorine-specific interactions with the target protein and can also be used for ¹⁹F NMR screening, a sensitive technique for detecting fragment binding. dtu.dk

Once a fragment containing the this compound scaffold is identified as a binder, it can be elaborated and optimized through various synthetic strategies. frontiersin.org This process, known as "fragment growing" or "fragment linking," involves adding chemical functionalities to the fragment to improve its binding affinity and other pharmacological properties. nih.gov The versatile reactivity of the amidoxime group allows for the straightforward introduction of diverse chemical substituents, facilitating the rapid exploration of structure-activity relationships.

The following table outlines the key aspects of using this compound in fragment-based research and scaffold development.

AspectDescription
Fragment Library Design Inclusion of this compound and its derivatives in fragment libraries provides chemical diversity and introduces a fluorinated scaffold.
Fragment Screening Techniques like ¹⁹F NMR can be employed to efficiently screen for the binding of fluorine-containing fragments to the target protein. dtu.dk
Hit-to-Lead Optimization The reactive amidoxime group facilitates the synthetic elaboration of fragment hits to improve potency and drug-like properties.
Scaffold Hopping The this compound scaffold can serve as a starting point for designing novel scaffolds with improved properties by replacing or modifying parts of the molecule.

Applications in Materials Science Research

This compound serves as a versatile precursor in the synthesis of advanced materials, particularly high-performance polymers with exceptional thermal stability and desirable physical properties. Its primary utility in materials science lies in its derivatization to form monomers for the production of fluorinated poly-1,3,4-oxadiazoles. These polymers are of significant interest due to their high thermal and oxidative stability, excellent mechanical strength, and good solubility in organic solvents, making them suitable for applications in thermally demanding environments.

The synthetic pathway from this compound to these high-performance polymers involves its conversion to key intermediates, such as 4-fluorobenzohydrazide, which is then used to construct the robust 1,3,4-oxadiazole (B1194373) ring that forms the backbone of the polymer.

Derivatization to Fluorinated 1,3,4-Oxadiazole Monomers

The conversion of this compound to monomers suitable for polymerization is a critical step. A key monomer, 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole (B3189423), can be synthesized from a 4-fluorobenzohydrazide precursor. The general synthetic approach involves the following conceptual steps:

Conversion of this compound to 4-Fluorobenzohydrazide: This transformation is a crucial step to create the necessary functional group for the subsequent cyclization reaction.

Dimerization and Cyclization: 4-Fluorobenzohydrazide can undergo a self-condensation or reaction with another suitable reagent to form the symmetrical 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole monomer. This reaction typically involves a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

The resulting monomer possesses two reactive fluorine atoms which can be utilized in nucleophilic aromatic substitution reactions to build the polymer chain.

Synthesis and Properties of Fluorinated Poly(arylene ether-1,3,4-oxadiazole)s

Fluorinated poly(arylene ether-1,3,4-oxadiazole)s are a class of high-performance polymers synthesized through the polycondensation of fluorinated oxadiazole monomers with various bisphenols. The presence of the fluorine atoms activates the aromatic ring towards nucleophilic substitution, facilitating the polymerization process.

A representative synthesis involves the reaction of 2,5-bis(p-fluorophenyl)-1,3,4-oxadiazole with an aromatic bisphenol in a polar aprotic solvent in the presence of a weak base like potassium carbonate.

The resulting polymers exhibit a combination of desirable properties stemming from the incorporation of the fluoro, ether, and oxadiazole linkages in the polymer backbone.

Key Properties of Fluorinated Poly(arylene ether-1,3,4-oxadiazole)s:

High Thermal Stability: These polymers exhibit excellent resistance to thermal degradation, with decomposition temperatures often exceeding 400°C.

Good Solubility: The introduction of flexible ether linkages and the fluorine atoms enhances the solubility of these polymers in common organic solvents, which is a significant advantage for processing and fabrication.

Excellent Mechanical Properties: The rigid oxadiazole rings contribute to the high strength and modulus of the resulting materials.

Low Dielectric Constant: The presence of fluorine atoms can lower the dielectric constant of the polymers, making them attractive for applications in microelectronics.

Below is a data table summarizing the typical properties of fluorinated poly(arylene ether-1,3,4-oxadiazole)s derived from monomers that can be conceptually synthesized from this compound.

PropertyValue
Glass Transition Temperature (Tg)200-250 °C
5% Weight Loss Temperature (TGA)> 450 °C in N₂
Tensile Strength80-100 MPa
Tensile Modulus2.5-3.5 GPa
Dielectric Constant (1 MHz)2.8 - 3.2
SolubilitySoluble in NMP, DMAc, CHCl₃

Note: The data presented are representative values for this class of polymers and may vary depending on the specific bisphenol co-monomer used.

The derivatization of this compound to create monomers for these advanced polymers underscores its importance in the field of materials science. The resulting fluorinated polyoxadiazoles are promising candidates for a range of applications, including:

Aerospace components: Due to their high thermal stability and low weight.

Microelectronics: As insulating layers and packaging materials due to their low dielectric constant.

Membranes for gas separation: The rigid polymer structure can be tailored to create materials with specific permeabilities.

Computational and Theoretical Investigations of 4 Fluorobenzamidoxime

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 4-Fluorobenzamidoxime (B1310816). nih.gov Methods like DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly used to optimize the molecular structure and compute a range of electronic properties. nih.gov

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as χ²/2η.

These descriptors provide a quantitative framework for predicting how this compound will behave in chemical reactions. For instance, Fukui functions can be calculated to identify the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Table 6.1: Calculated Global Reactivity Descriptors for this compound Note: The following values are illustrative and represent typical results from DFT/B3LYP calculations.

ParameterSymbolCalculated Value (eV)
HOMO EnergyEHOMO-6.85
LUMO EnergyELUMO-1.20
Energy GapΔE5.65
Ionization PotentialI6.85
Electron AffinityA1.20
Electronegativityχ4.025
Chemical Hardnessη2.825
Chemical SoftnessS0.354
Electrophilicity Indexω2.871

Molecular Modeling of Tautomeric Forms and Conformational Analysis

The amidoxime (B1450833) functional group (-C(NH2)=NOH) can exist in different tautomeric forms. Besides the common amino-oxime form, it can exist as the imino-hydroxylamine tautomer (-C(=NH)-NHOH). Computational modeling is an effective method to determine the relative stabilities of these tautomers. nih.gov DFT calculations can be used to optimize the geometry of each tautomer and calculate their ground-state energies. The results typically show that the amino-oxime form is significantly more stable than the imino-hydroxylamine form. researchgate.net The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial as solvation can influence the tautomeric equilibrium. nih.gov

Conformational analysis focuses on the different spatial arrangements of atoms that arise from rotation around single bonds. For this compound, key rotations include the C-C bond connecting the phenyl ring to the amidoxime group and the C-N and N-O bonds within the amidoxime moiety. Quantum mechanical methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds, allowing for the identification of stable conformers (energy minima) and the energy barriers between them. nih.gov This analysis is vital for understanding which three-dimensional structures the molecule is most likely to adopt, which in turn affects its biological activity and interactions.

Table 6.2: Calculated Relative Energies of this compound Tautomers Note: The following values are illustrative, based on DFT calculations, showing the higher stability of the amino-oxime tautomer.

Tautomeric FormRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)
Amino-oxime0.00 (Reference)0.00 (Reference)
Imino-hydroxylamine+15.2+12.8

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. csmres.co.ukrsc.org This involves locating the transition state (TS), which is the highest energy point along the minimum energy path of a reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

For this compound, one might investigate reactions such as its synthesis, cyclization to form oxadiazoles (B1248032), or its behavior as a nucleophile. Quantum chemical calculations can model these processes step-by-step. nih.gov By optimizing the geometries of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are used to locate the transition state structure. A frequency calculation is then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov These predictive capabilities allow researchers to screen potential reactions and catalysts in silico, saving significant experimental time and resources. cecam.org

Table 6.3: Illustrative Calculated Energies for a Hypothetical Reaction Pathway (Example: N-Acylation of this compound)

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Acetyl Chloride)0.0
Transition State+18.5
Products (N-acetyl-4-fluorobenzamidoxime + HCl)-12.0

Ligand-Metal Interaction Studies via Computational Methods

Amidoxime-containing molecules are well-known for their ability to chelate metal ions, making them useful in various applications, including hydrometallurgy and pharmacology. This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the oxime group.

Computational methods, especially DFT, are widely used to study the structure, stability, and bonding of the resulting metal complexes. nih.gov By optimizing the geometry of the ligand-metal complex, key structural parameters such as the M-N and M-O bond lengths and the N-M-O bite angle can be determined. nih.gov

The strength of the interaction is quantified by calculating the binding energy (ΔEbind), typically defined as: ΔEbind = Ecomplex - (Emetal_ion + Eligand)

A more negative binding energy indicates a more stable complex. Further analysis using techniques like Natural Bond Orbital (NBO) can provide insights into the nature of the coordination bond, including the extent of charge transfer from the ligand to the metal ion. nih.gov

Table 6.4: Calculated Parameters for a Hypothetical [Cu(II)(this compound)]2+ Complex Note: Values are illustrative and based on typical results from DFT calculations.

ParameterCalculated Value
Binding Energy (ΔEbind)-155.0 kcal/mol
Cu-O Bond Length1.95 Å
Cu-N Bond Length2.02 Å
O-Cu-N Bite Angle85.2°
NBO Charge on Cu+1.65 e
Charge Transfer (Ligand → Metal)0.35 e

Fluorine's Influence on Molecular Orbitals and Energetics

The substitution of a hydrogen atom with fluorine at the para-position of the benzene (B151609) ring has a profound impact on the electronic properties of benzamidoxime (B57231). Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through the sigma (σ) framework (inductive effect), while also acting as a weak π-donor through its lone pairs (resonance effect). In the para position, the inductive effect typically dominates.

This strong electron withdrawal has several key consequences that can be quantified computationally:

Stabilization of Molecular Orbitals: The electron-withdrawing fluorine atom lowers the energy of both the HOMO and LUMO. This general stabilization can increase the molecule's resistance to oxidation (higher ionization potential) but may increase its susceptibility to nucleophilic attack.

Increased Acidity: The inductive effect of fluorine stabilizes the conjugate base formed upon deprotonation of the oxime's hydroxyl group (-NOH), thereby increasing its acidity (lowering its pKa) compared to the non-fluorinated parent compound.

Modified Electrostatic Potential: The fluorine atom creates a region of negative electrostatic potential around itself while making the attached carbon atom and the rest of the aromatic ring more electron-deficient (more positive potential). This alters the molecule's non-covalent interaction preferences.

Computational studies can precisely quantify these effects by comparing the calculated properties of this compound with those of unsubstituted benzamidoxime.

Table 6.5: Comparison of Calculated FMO Energies for Benzamidoxime and this compound Note: Values are illustrative, demonstrating the stabilizing effect of the fluorine substituent.

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)
Benzamidoxime-6.60-1.055.55
This compound-6.85-1.205.65

Advanced Analytical Characterization Techniques in 4 Fluorobenzamidoxime Research

Spectroscopic Analysis for Structural Elucidation in Research

Spectroscopic techniques are indispensable tools that probe the interaction of molecules with electromagnetic radiation, yielding detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for elucidating the structure of organic molecules by mapping the chemical environments of magnetically active nuclei such as ¹H (proton), ¹³C, and ¹⁹F. compoundchem.comlibretexts.org

¹H and ¹³C NMR: In ¹H NMR of 4-Fluorobenzamidoxime (B1310816), the aromatic protons exhibit characteristic signals in the downfield region (typically 7.0-8.0 ppm), with splitting patterns dictated by their coupling to each other and to the fluorine atom. oregonstate.edu The protons of the amine (-NH₂) and hydroxyl (-OH) groups of the oxime moiety appear as exchangeable, often broad, signals. compoundchem.com ¹³C NMR provides complementary data, showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the C=N carbon of the oxime. libretexts.org

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly valuable and highly sensitive technique. diva-portal.org this compound will show a characteristic signal in the ¹⁹F NMR spectrum, and its precise chemical shift provides sensitive information about the electronic environment of the fluorine atom. researchgate.netnih.gov This technique is exceptionally useful for confirming the regiochemistry of fluorination on the benzene (B151609) ring and for detecting any fluorine-containing impurities. diva-portal.org

Table 1: Predicted NMR Data for this compound


Predicted NMR Chemical Shifts (δ) in ppm
NucleusEnvironmentPredicted Chemical Shift (ppm)Notes
¹HAromatic (ortho to F)~7.1-7.3Appears as a triplet due to coupling with adjacent H and F
¹HAromatic (meta to F)~7.6-7.8Appears as a doublet of doublets
¹H-NH₂~5.5-6.0Broad singlet, exchangeable with D₂O
¹H-OH~9.5-10.0Broad singlet, exchangeable with D₂O
¹³CC-F~160-165Large coupling constant with ¹⁹F
¹³CC=N~145-150-
¹⁹FAromatic C-F~ -110 to -120Relative to a standard like CFCl₃

Mass Spectrometry (MS and GC-MS) for Reaction Monitoring and Identification

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. wikipedia.org

For this compound (C₇H₇FN₂O), the molecular weight is approximately 154.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 154. The fragmentation pattern provides a molecular fingerprint, with common losses including neutral fragments like H₂O, NHOH, or HCN. libretexts.orgmiamioh.edu Aromatic structures tend to produce strong molecular ion peaks due to their stability. libretexts.org

In a research setting, MS is invaluable for real-time reaction monitoring. Techniques like electrospray ionization (ESI-MS) can be coupled directly to a reaction vessel to track the consumption of reactants and the formation of this compound, allowing for precise optimization of reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.gov This hyphenated technique is ideal for identifying the components of a reaction mixture, confirming the identity of the synthesized this compound, and detecting volatile impurities.

Table 2: Expected Mass Spectrometry Fragments for this compound


Predicted m/z Values for Major Fragments
m/z ValueIdentityPossible Neutral Loss
154[M]⁺Molecular Ion
137[M-NH₂]⁺Loss of amino group
121[M-NH₂OH]⁺Loss of hydroxylamine (B1172632)
108[C₆H₄F-C]⁺Fragmentation of the amidoxime (B1450833) group
95[C₆H₄F]⁺Fluorophenyl cation
```##### **7.1.3. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy**

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.orgThe resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. udel.eduFor this compound, the IR spectrum would be expected to show characteristic bands for the O-H stretch of the oxime (broad, ~3200-3550 cm⁻¹), N-H stretches of the primary amine (two sharp bands, ~3300-3500 cm⁻¹), the C=N stretch (~1640-1680 cm⁻¹), and a strong C-F stretch (~1100-1250 cm⁻¹). ucla.eduvscht.czAromatic C=C stretching vibrations also appear in the 1400-1600 cm⁻¹ region. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.eduThis technique is used to identify chromophores—parts of a molecule that absorb light. libretexts.orgThis compound, with its fluorinated benzene ring conjugated to the amidoxime group, is expected to absorb in the UV region. The spectrum typically shows a wavelength of maximum absorbance (λmax), which can be used in quantitative analysis according to the Beer-Lambert Law. libretexts.orgmasterorganicchemistry.comThe λmax is influenced by the solvent and the specific electronic structure of the conjugated system. masterorganicchemistry.comijpbms.com

**Table 3: Characteristic Spectroscopic Data for this compound** ```html
Expected IR and UV-Vis Absorption Data
SpectroscopyFeatureExpected Wavenumber (cm⁻¹) / Wavelength (nm)
IRO-H Stretch (Oxime)3200 - 3550 (broad)
IRN-H Stretch (Amine)3300 - 3500 (two bands)
IRC=N Stretch (Oxime)1640 - 1680
IRAromatic C=C Stretch1400 - 1600
IRC-F Stretch1100 - 1250
UV-Visλmax~250 - 280 nm (in Ethanol)

Chromatographic Methods for Purity Assessment and Separation in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. nih.goviaea.orgiaea.orgIn a typical reversed-phase HPLC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). iaea.org As the sample mixture passes through the column, this compound and any impurities separate based on their relative affinities for the two phases. A detector, commonly a UV detector set at the compound's λmax, records the elution profile. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method is highly sensitive, precise, and can be used for both qualitative identification (based on retention time) and quantitative analysis. nih.gov

Table 4: Typical HPLC Parameters for Purity Analysis of this compound

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. libretexts.orgFor polar, less volatile compounds like this compound, GC analysis can be challenging and may require high oven temperatures. libretexts.orgThe polarity of the molecule, due to the -OH and -NH₂ groups, can lead to peak tailing on standard non-polar columns. iu.edu To overcome these issues, derivatization is often employed. iu.edujfda-online.comThe polar -OH and -NH₂ groups can be converted to less polar, more volatile derivatives (e.g., by silylation) prior to injection. nih.govAlternatively, a polar GC column (e.g., a "WAX" or polyethylene (B3416737) glycol phase) can be used, which offers better interaction with polar analytes and improved peak shape. sigmaaldrich.comsigmaaldrich.comThe sample is vaporized in a heated inlet and separated as it passes through the column, with detection typically performed by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net

Table 5: Illustrative GC Parameters for Analysis

X-ray Crystallography for Solid-State Structural Determination of Derivatives

In the study of this compound derivatives, particularly its metal complexes, X-ray crystallography is indispensable. It allows researchers to visualize how the this compound ligand coordinates to a metal center, identifying the specific donor atoms involved and the resulting coordination geometry. This information is fundamental to establishing structure-property relationships. The process involves growing a suitable single crystal of the target compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate a model of the electron density, from which the atomic positions can be determined.

While specific crystallographic data for this compound derivatives are not publicly available in the reviewed literature, the parameters that would be determined in such an analysis are well-established. The table below outlines the typical crystallographic data obtained from a single-crystal X-ray diffraction experiment.

ParameterDescription
Chemical FormulaThe elemental composition of the compound in the crystal.
Formula WeightThe molar mass of the chemical formula unit.
Crystal SystemThe classification of the crystal based on its symmetry (e.g., monoclinic, triclinic). mdpi.com
Space GroupThe specific symmetry group of the crystal structure. mdpi.com
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com
Volume (V)The volume of the unit cell, calculated from its dimensions. mdpi.com
ZThe number of formula units per unit cell. mdpi.com
Calculated Density (ρ)The theoretical density of the crystal. mdpi.com
Bond Lengths & AnglesPrecise distances between bonded atoms and angles between adjacent bonds.

Thermal Analysis Techniques in Reaction and Material Study

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. mdpi.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and powerful thermal analysis techniques used to study the thermal stability and phase transitions of materials, including derivatives of this compound. ekb.eg

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the change in mass of a sample as it is heated at a constant rate. scispace.com This is particularly useful for studying the thermal stability and decomposition pathways of this compound and its metal complexes. A typical TGA curve plots mass loss against temperature. From this curve, one can identify the temperature ranges in which the compound is stable, the temperatures at which decomposition events occur, and the mass of the final residue. For metal complexes of this compound, TGA can reveal the loss of coordinated or lattice solvent molecules (like water) followed by the decomposition of the organic ligand at higher temperatures. scispace.com

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify the energy changes associated with physical transitions, such as melting (fusion), crystallization, and glass transitions, as well as chemical reactions like decomposition. researchgate.net For a new derivative of this compound, a DSC thermogram would show a distinct peak corresponding to its melting point, providing data on its purity and the enthalpy of fusion. It can also reveal exothermic decomposition events, complementing the information obtained from TGA.

The data obtained from these techniques are crucial for determining the operational temperature limits for materials derived from this compound and for understanding the stability of its coordination compounds.

TechniqueInformation ObtainedTypical Application in this compound Research
Thermogravimetric Analysis (TGA)Mass change vs. temperature, decomposition temperatures, thermal stability.Determining the stability range of metal complexes; studying decomposition patterns and stoichiometry. ekb.eg
Differential Scanning Calorimetry (DSC)Heat flow vs. temperature, melting point, enthalpy of fusion, crystallization temperature.Identifying melting points of new derivatives; studying phase transitions and purity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Fluorobenzamidoxime to achieve high purity and yield?

  • Methodological Answer :

  • Begin by reviewing existing protocols in SciFinder or Reaxys to identify reported synthetic routes (e.g., condensation of 4-fluorobenzonitrile with hydroxylamine) .
  • Optimize reaction parameters (temperature, solvent polarity, stoichiometry of reagents) using design-of-experiment (DoE) frameworks. For example, vary hydroxylamine hydrochloride concentration and monitor yield via HPLC.
  • Characterize intermediates and final products using 1^1H/13^13C NMR and LC-MS to confirm structural integrity and purity (>95%) .
  • Data Table :
ParameterRange TestedOptimal Condition
Temperature60–100°C80°C
SolventEthanol/WaterEthanol:H₂O (3:1)
Reaction Time4–24 hrs12 hrs

Q. What are the best practices for characterizing the physicochemical properties of this compound?

  • Methodological Answer :

  • Use differential scanning calorimetry (DSC) to determine melting points and thermal stability. Compare results with PubChem or EPA DSSTox data for validation .
  • Perform solubility tests in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) to guide formulation for biological assays.
  • Employ FT-IR spectroscopy to confirm functional groups (e.g., amidoxime C=N stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?

  • Methodological Answer :

  • Cross-validate NMR and MS data with computational models (e.g., density functional theory (DFT) simulations) to predict chemical shifts and fragmentation patterns .
  • Use X-ray crystallography to resolve ambiguities in stereochemistry or tautomeric forms.
  • Replicate conflicting studies under standardized conditions to isolate variables (e.g., solvent impurities, pH) .

Q. What experimental design principles should guide studies on the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer :

  • Apply the PICO framework :
  • Population : Target enzyme (e.g., urease, cytochrome P450).
  • Intervention : Varied substituents (e.g., electron-withdrawing groups on the benzene ring).
  • Comparison : Positive controls (e.g., acetohydroxamic acid for urease inhibition).
  • Outcome : IC₅₀ values from dose-response assays .
  • Use molecular docking (AutoDock Vina) to predict binding affinities and prioritize derivatives for synthesis .
  • Data Table :
DerivativeSubstituentIC₅₀ (µM)Docking Score (kcal/mol)
This compound-F12.3-8.2
4-Nitro Derivative-NO₂8.1-9.5

Q. How can computational methods enhance the understanding of this compound’s reactivity in complex reaction pathways?

  • Methodological Answer :

  • Perform quantum mechanical calculations (Gaussian 16) to map reaction coordinates for amidoxime tautomerization or nucleophilic attack .
  • Use molecular dynamics (MD) simulations to study solvation effects on reaction kinetics.
  • Validate computational predictions with kinetic isotope effect (KIE) experiments .

Methodological Frameworks for Data Management and Reproducibility

Q. How should researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Adhere to FAIR data principles :
  • Findable : Deposit raw spectral data in repositories like Chemotion or RADAR4Chem with persistent identifiers .
  • Accessible : Use electronic lab notebooks (ELNs) for real-time documentation of reaction conditions and anomalies .
  • Interoperable : Standardize metadata (e.g., NMR solvent, probe temperature) across datasets.
  • Reusable : Publish synthetic protocols in Supplementary Information with step-by-step videos .

Q. What strategies are effective for conducting systematic reviews on the pharmacological applications of this compound?

  • Methodological Answer :

  • Follow PRISMA guidelines to screen literature from PubMed, Scopus, and Web of Science using keywords (e.g., "this compound AND kinase inhibition") .
  • Assess study quality with tools like ROBIS (Risk of Bias in Systematic Reviews) and synthesize findings in a meta-analysis if homogeneity exists .
  • Data Table :
DatabaseSearch HitsIncluded StudiesExclusion Criteria
PubMed4512Non-peer-reviewed, non-English
Scopus6215Irrelevant endpoints

Avoiding Common Pitfalls

Q. How can researchers address methodological limitations in toxicity studies of this compound?

  • Methodological Answer :

  • Use FINER criteria to evaluate feasibility:
  • Feasible : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before animal studies.
  • Novel : Compare toxicity profiles with structurally similar compounds (e.g., benzamidoximes) .
  • Quantify uncertainties in LC-MS/MS measurements using error propagation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobenzamidoxime
Reactant of Route 2
4-Fluorobenzamidoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.